

# Application Notes and Protocols for Gozanertinib In Vitro Assays

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## Compound of Interest

Compound Name: Gozanertinib

Cat. No.: B15569568

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

**Gozanertinib** is an orally active, furanopyrimidine-based dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By occupying the ATP-binding site of these receptor tyrosine kinases, **Gozanertinib** effectively blocks their downstream signaling pathways, leading to an induction of apoptosis and inhibition of cellular proliferation. These application notes provide detailed protocols for key in vitro assays to characterize the activity of **Gozanertinib**, including kinase activity, cellular viability, and target engagement.

## Quantitative Data Summary

The following table summarizes the available quantitative data for **Gozanertinib**, providing a quick reference for its in vitro potency.

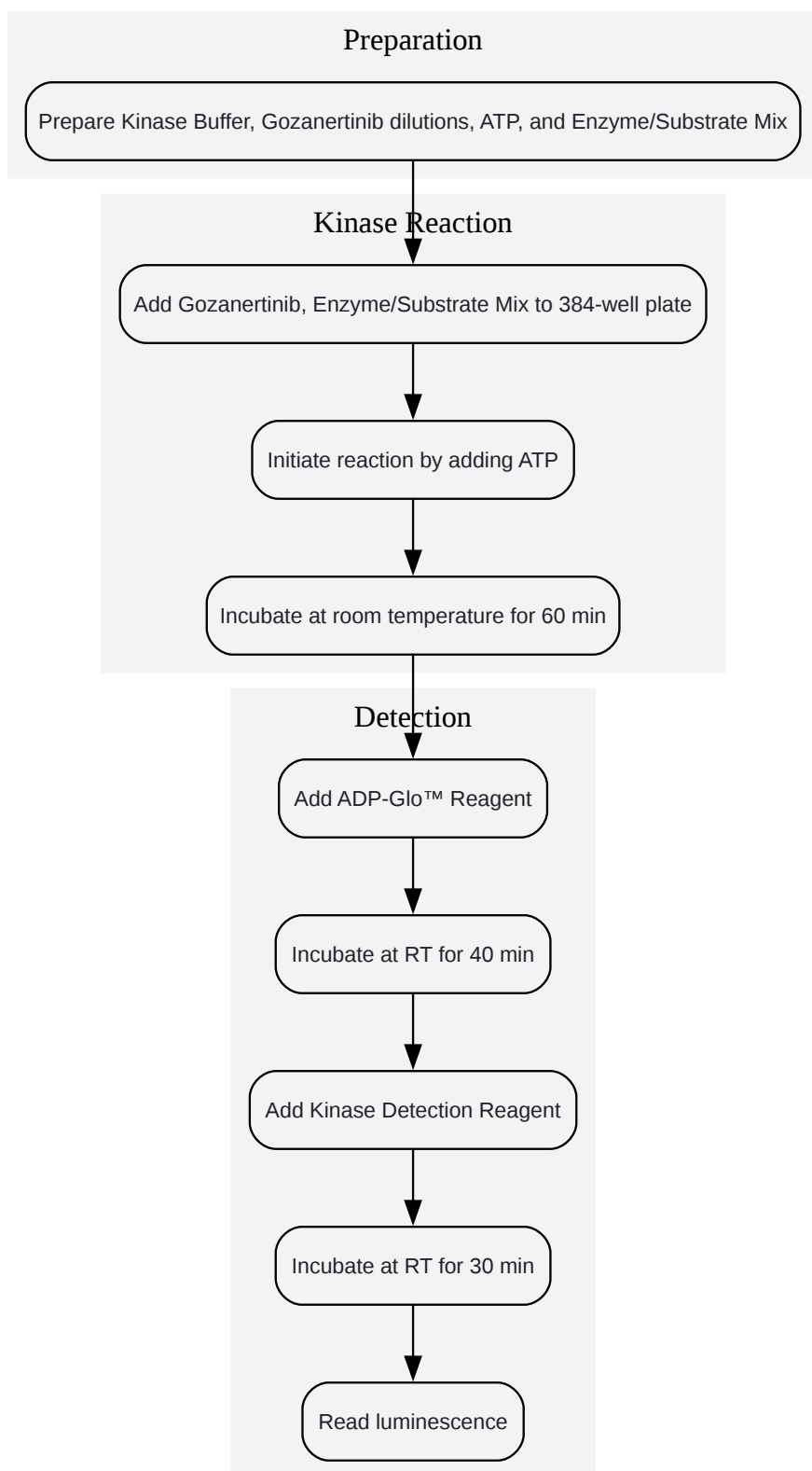
Parameter	Target/Cell Line	Value
IC <sub>50</sub>	EGFR (Wild-Type)	15 nM
EGFR (L858R/T790M)	48 nM	
CC <sub>50</sub>	HCC827	25 nM
H1975	620 nM	
A431	1.02 µM	

## Experimental Protocols & Workflows

### I. In Vitro Kinase Assay (EGFR/HER2)

This protocol describes a luminescent kinase assay to determine the IC<sub>50</sub> of **Gozanertinib** against EGFR and HER2. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:



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Caption: Workflow for the in vitro kinase assay.

#### Materials:

- Recombinant human EGFR or HER2 enzyme
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- **Gozanertinib**
- ATP
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates

#### Procedure:

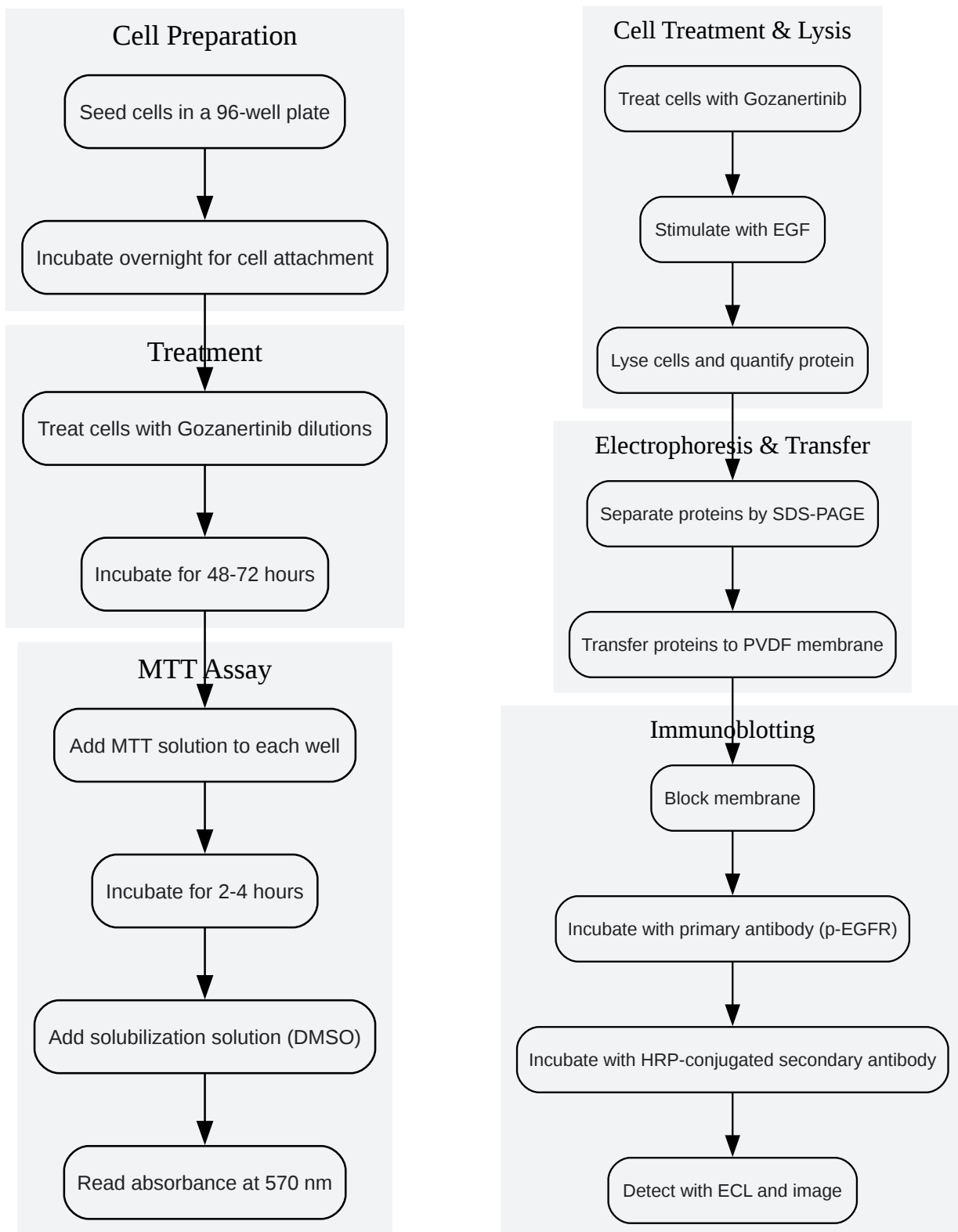
- Prepare **Gozanertinib** Dilutions: Create a serial dilution of **Gozanertinib** in kinase buffer. The final concentrations should span a range appropriate for IC<sub>50</sub> determination (e.g., 0.1 nM to 10 μM).
- Assay Plate Setup: To each well of a 384-well plate, add 1 μL of the **Gozanertinib** dilution or vehicle (DMSO) control.
- Add Enzyme and Substrate: Add 2 μL of a mixture containing the EGFR or HER2 enzyme and the kinase substrate to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.
- Initiate Kinase Reaction: Add 2 μL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the K<sub>m</sub> for the specific kinase.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Stop Reaction and Detect ADP:
  - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

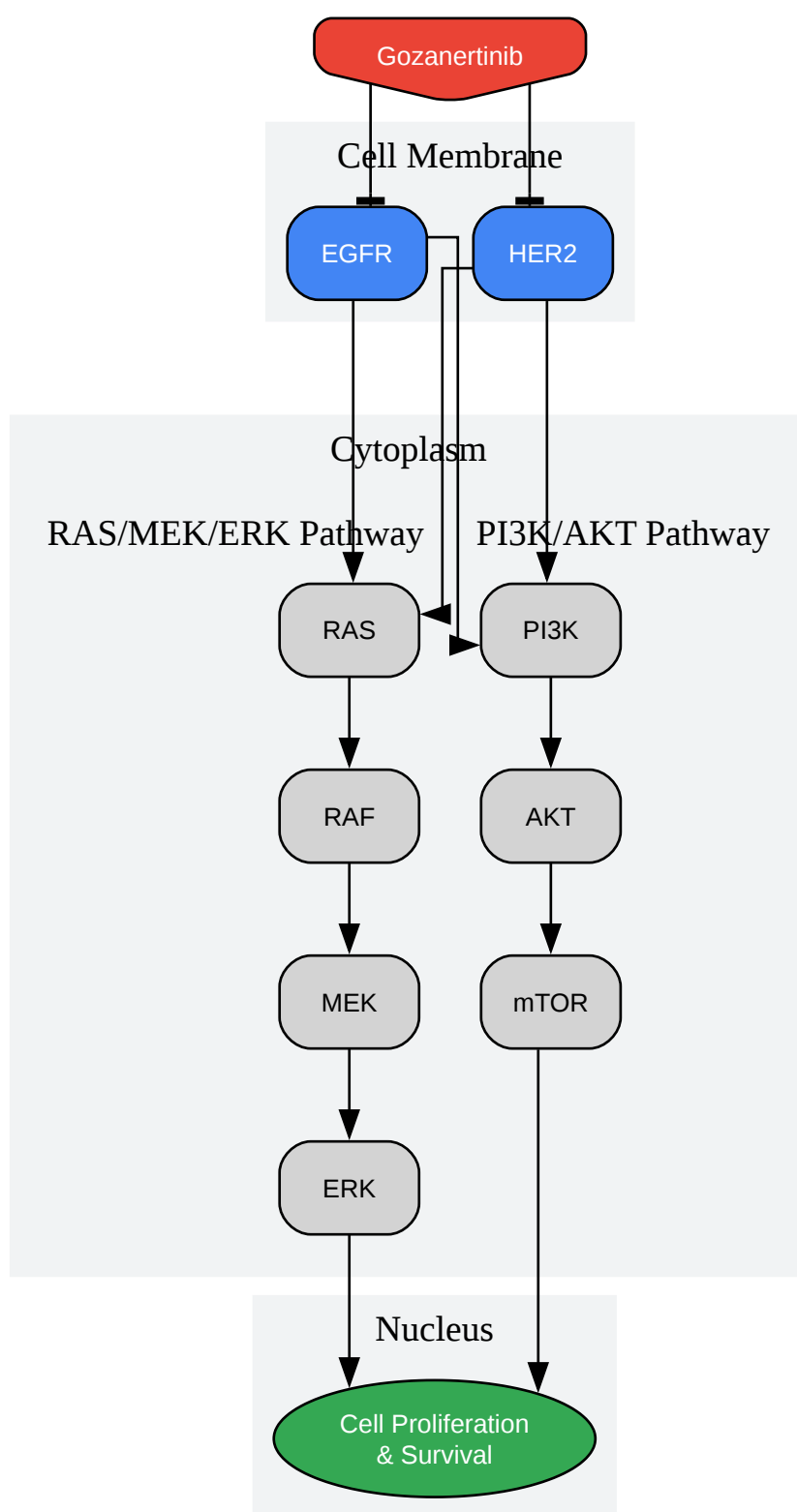
- Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Measure Luminescence: Read the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **Gozanertinib** concentration relative to the vehicle control. Plot the percent inhibition versus the log of the **Gozanertinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## II. Cell Viability Assay (MTT Assay)

This protocol measures the effect of **Gozanertinib** on the viability of cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Experimental Workflow:





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